[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 61-39 involves the reaction of 3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of GMC 61-39 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
GMC 61-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with GMC 61-39.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
GMC 61-39 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying the reactivity and properties of clozapine-like molecules.
Biology: Researchers use GMC 61-39 to investigate its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Although not used therapeutically, GMC 61-39 helps in understanding the pharmacological properties of atypical antipsychotics.
Mechanism of Action
GMC 61-39 exerts its effects by interacting with multiple neurotransmitter receptors in the brain. It acts as a partial agonist at dopamine D1 and D2 receptors and has affinity for serotonin 5-HT2A and muscarinic M1 receptors. This multi-receptor activity contributes to its atypical antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Clozapine: A well-known atypical antipsychotic with similar receptor affinity.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: Shares some pharmacological properties with GMC 61-39
Uniqueness
GMC 61-39 is unique due to its specific trifluoromethanesulfonate group, which imparts distinct pharmacological properties compared to other clozapine analogs. This structural difference may influence its receptor binding affinity and overall pharmacological profile .
Properties
Molecular Formula |
C19H18ClF3N4O3S |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3 |
InChI Key |
MTKHCEFATKQYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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